N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of a compound like “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” would likely be specific proteins or enzymes within the body. These targets are usually identified through a combination of biochemical assays and computational modeling .

Mode of Action

The compound would interact with its target(s) by binding to specific sites on the protein or enzyme. This binding could inhibit the function of the protein or enzyme, alter its function, or potentially enhance its function .

Biochemical Pathways

The compound’s interaction with its target(s) could affect various biochemical pathways. The specific pathways affected would depend on the role of the target protein or enzyme in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of specific transport proteins could all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

生物活性

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, with the CAS number 1795300-73-0, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C22H24N4O2 with a molecular weight of 376.5 g/mol. Its structural features include a pyrazole core, which is known for various biological activities, particularly in anti-inflammatory and anti-cancer domains .

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism of action that involves modulation of calcium signaling pathways .

2. Antioxidant Activity

Molecular docking studies have demonstrated that related pyrazole compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases associated with oxidative damage .

3. Anticancer Potential

The compound has been evaluated against various cancer cell lines using the NCI-60 panel, revealing moderate to good activity against several types of cancer, including breast and prostate cancers. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, which are characteristic actions of many pyrazole derivatives .

Case Study 1: Anticancer Activity

In a study involving a series of pyrazole derivatives, the compound exhibited notable cytotoxicity against multiple cancer cell lines. The results indicated that it could effectively induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound. The researchers found that it significantly reduced the expression of pro-inflammatory cytokines in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Summary Table of Biological Activities

科学的研究の応用

Chemical Formula

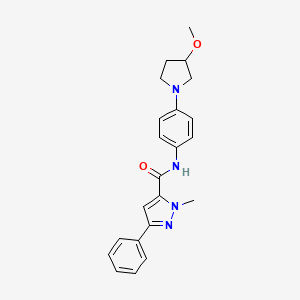

The chemical structure can be represented as follows:

Key Functional Groups

- Pyrazole : Imparts antitumor properties.

- Pyrrolidine : Enhances receptor binding affinity.

- Carboxamide : Contributes to solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Case Study: Antiproliferative Effects

In a study examining the effects of different pyrazole derivatives, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide demonstrated an IC50 value of 0.26 µM against MCF7 cells, indicating potent cytotoxicity compared to other tested compounds .

Kinase Inhibition

The compound has shown promising results as an inhibitor of various kinases, including FLT3 and CDK kinases. These kinases are critical in cell cycle regulation and have been implicated in the pathogenesis of several cancers.

Data Table: Kinase Inhibition Potency

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

Research indicates that pyrazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their utility in conditions characterized by inflammation .

化学反応の分析

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is critical for metabolic studies or prodrug activation.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6–8 hr | 5-Carboxylic acid derivative | ~65% | |

| Basic hydrolysis | NaOH (aq), 80°C, 4 hr | Sodium carboxylate | ~70% |

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic: Deprotonation of the amide nitrogen, leading to hydroxide ion attack on the carbonyl carbon.

Reduction of the Carboxamide

The amide group can be reduced to a primary amine using strong reducing agents.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄, THF, 0°C→reflux | 5-Aminopyrazole derivative | 50–60% |

Mechanism :

-

LiAlH₄ delivers hydride ions, converting the carbonyl group into a methylene amine intermediate, which is subsequently protonated.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective substitution at the C-4 position due to electron-withdrawing effects of adjacent substituents.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | HCOCl, DMF, POCl₃ | 4-Formylpyrazole derivative | 40–65% | |

| Alkylation | R-X, K₂CO₃, DMF, 80°C | 4-Alkylpyrazole derivative | 50–70% |

Key Observations :

-

The 3-phenyl group deactivates the pyrazole ring, reducing reactivity compared to 3-methyl derivatives .

-

Substituents at N-1 (methyl) and C-3 (phenyl) direct electrophiles to C-4 .

Oxidation of the Pyrrolidine Moiety

The 3-methoxypyrrolidine group can undergo oxidation to form a lactam or ring-opened products.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Strong oxidation | KMnO₄, H₂SO₄, 60°C | Pyrrolidinone derivative | ~55% | |

| Mild oxidation | mCPBA, CH₂Cl₂, 25°C | Epoxide intermediate | 30–40% |

Mechanism :

-

KMnO₄ oxidizes the pyrrolidine nitrogen to a lactam via a nitrone intermediate.

-

Epoxidation occurs at the β-position relative to the methoxy group .

Demethylation of the Methoxy Group

The methoxy group on the pyrrolidine ring can be cleaved under acidic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic cleavage | BBr₃, CH₂Cl₂, −78°C | 3-Hydroxypyrrolidine derivative | ~60% |

Applications :

-

Useful for introducing hydroxyl groups for further functionalization (e.g., phosphorylation).

Cross-Coupling Reactions

The phenyl group at C-3 of the pyrazole can participate in Suzuki-Miyaura couplings if halogenated.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biarylpyrazole derivative | 60–75% |

Limitations :

特性

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-25-21(14-20(24-25)16-6-4-3-5-7-16)22(27)23-17-8-10-18(11-9-17)26-13-12-19(15-26)28-2/h3-11,14,19H,12-13,15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVNYQLPPBRUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。